CID 6436314

Description

CID 6436314 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. Unfortunately, none of the provided evidence sources explicitly describe the structural or functional properties of this compound . While PubChem CIDs are widely used to catalog chemical compounds, the absence of direct references in the provided materials limits a detailed introduction. For authoritative data, PubChem or specialized journals (e.g., Journal of Cheminformatics) should be consulted to retrieve molecular weight, structural formula, and biological activity.

Properties

Molecular Formula |

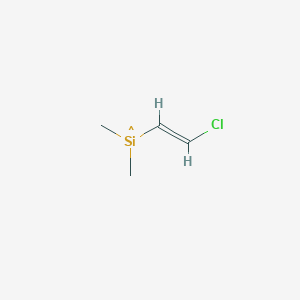

C4H8ClSi |

|---|---|

Molecular Weight |

119.64 g/mol |

InChI |

InChI=1S/C4H8ClSi/c1-6(2)4-3-5/h3-4H,1-2H3/b4-3+ |

InChI Key |

RABBDIBWJVOAPB-ONEGZZNKSA-N |

Isomeric SMILES |

C[Si](C)/C=C/Cl |

Canonical SMILES |

C[Si](C)C=CCl |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 6436314 involves several synthetic routes and reaction conditions. One common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in various industrial fields, including food and pharmaceuticals. The preparation involves the determination of the inclusion formation constant and the use of methods to prepare host inclusion in the non-polar cavity of cyclodextrins .

Chemical Reactions Analysis

CID 6436314 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include the use of cyclodextrins for complex formation. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 6436314 has numerous scientific research applications across different fields In chemistry, it is used to study the formation of inclusion complexes and their properties In biology, it is used to investigate the interactions between small molecules and biological systemsIn the industry, it is used to improve the physical, chemical, and biological characteristics of food compounds .

Mechanism of Action

The mechanism of action of CID 6436314 involves its ability to form inclusion complexes with cyclodextrins. This interaction enhances the solubility, stability, and bioavailability of the compound. The molecular targets and pathways involved include the binding of the compound to specific sites within the cyclodextrin cavity, leading to improved properties and effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on CID 6436314 is unavailable, insights from the evidence highlight methodologies for comparing structurally or functionally related compounds. Below is a generalized framework based on the provided materials:

Structural and Functional Comparison

(Figure 8) compares substrates and inhibitors using PubChem CIDs, structural overlays, and functional annotations. For example:

- Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with anti-inflammatory and antiviral properties. Structural differences (e.g., hydroxyl vs. carboxyl groups) influence solubility and target binding .

- Ginkgolic acid 17:1 (CID 5469634) is a phenolic inhibitor with a long alkyl chain, enabling hydrophobic interactions in enzyme binding .

A hypothetical comparison for this compound might involve:

- Structural analogs: Identifying compounds with shared core structures (e.g., flavonoids, alkaloids) using PubChem’s similarity search.

- Functional analogs : Compounds targeting similar pathways (e.g., kinase inhibitors, receptor agonists).

Analytical Techniques

and emphasize techniques like collision-induced dissociation (CID) in mass spectrometry (MS) to differentiate isomers (e.g., ginsenosides Rf and F11) . For this compound, advanced MS/MS workflows could resolve its fragmentation patterns versus analogs.

Hypothetical Data Table

Based on ’s format, a comparison table might include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.